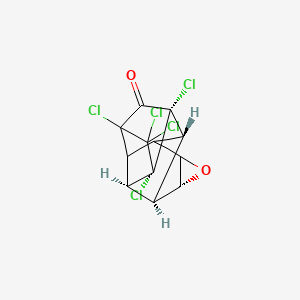

Ketodieldrin

Description

Properties

CAS No. |

21038-31-3 |

|---|---|

Molecular Formula |

C12H7Cl5O2 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

(1R,2S,3S,7S,8S,11S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one |

InChI |

InChI=1S/C12H7Cl5O2/c13-9-3-1-4-5(2(3)7-6(1)19-7)11(9,15)12(16,17)10(4,14)8(9)18/h1-7H/t1?,2-,3+,4?,5+,6+,7-,9+,10?,11+/m1/s1 |

InChI Key |

PGNKSRNKXWGCRE-ITGZBHRFSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ketodieldrin; |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Ketodieldrin for research purposes

Ketodieldrin is a potent organochlorine pesticide and a metabolite of the insecticide dieldrin. Due to its significant toxicity and persistence in the environment, its production and use have been heavily restricted or banned in many countries under international agreements such as the Stockholm Convention on Persistent Organic Pollutants.

Providing a detailed guide for the synthesis of this compound would be irresponsible and out of line with safety guidelines regarding hazardous materials. The dissemination of information that could facilitate the production of such a toxic compound is a serious concern.

For researchers and scientists, it is crucial to handle such chemicals with extreme caution and to be fully aware of their toxicological profiles and the regulations governing their use. Research involving this compound should only be conducted in appropriately equipped laboratories with stringent safety protocols in place to prevent exposure and environmental contamination.

Instead of a synthesis guide, the following information is provided to promote safety and awareness from a defensive and educational perspective.

Properties and Environmental Impact

This compound is characterized by its low water solubility and high lipid solubility, which contributes to its bioaccumulation in the fatty tissues of organisms and its biomagnification through the food chain. It is highly persistent in the environment, resisting degradation by chemical, physical, and biological processes.

Mechanism of Toxicity

Like other cyclodiene insecticides, this compound is a neurotoxin. Its primary mode of action is the non-competitive antagonism of the gamma-aminobutyric acid (GABA) receptor-chloride channel complex in the central nervous system. By blocking the inhibitory effects of GABA, it leads to hyperexcitation of the nervous system, resulting in convulsions and can be fatal.

Safety and Handling

Personal Protective Equipment (PPE): When handling this compound or related compounds, it is imperative to use appropriate PPE, including:

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Safety goggles or a face shield.

-

Respiratory Protection: A respirator with an appropriate organic vapor cartridge.

-

Protective Clothing: A lab coat or chemical-resistant suit.

Decontamination: In case of a spill, the area should be decontaminated using appropriate procedures. This may involve absorbing the material with an inert substance and then treating the area with a chemical decontaminant. All waste must be disposed of as hazardous material in accordance with local, national, and international regulations.

First Aid: In case of exposure, immediate medical attention is required.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Detection and Analysis

Various analytical methods are available for the detection of this compound in environmental and biological samples. These methods are crucial for monitoring environmental contamination and human exposure. Common techniques include:

-

Gas Chromatography (GC) with Electron Capture Detection (ECD)

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Logical Relationship of Hazard and Control

The following diagram illustrates the logical relationship between the hazards associated with this compound and the necessary control measures.

Caption: Logical flow from hazard identification to risk mitigation for this compound.

This information is intended for educational and safety purposes only. The synthesis of hazardous materials should not be attempted without the necessary expertise, equipment, and regulatory approval.

Spectroscopic Characterization of Ketodieldrin: A Technical Guide

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For Ketodieldrin, ¹H and ¹³C NMR would provide critical information on the connectivity and chemical environment of its hydrogen and carbon atoms.

Experimental Protocol for NMR Spectroscopy

1.1.1. Sample Preparation

-

Solvent Selection: A suitable deuterated solvent that can dissolve this compound is chosen. Deuterated chloroform (CDCl₃) is a common choice for non-polar organic compounds.[1]

-

Sample Dissolution: Approximately 5-10 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to provide a reference point (0 ppm) for the chemical shifts.[2][3]

1.1.2. Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.[4]

-

¹H NMR: The spectrometer is tuned to the ¹H nucleus frequency. A standard one-dimensional proton NMR experiment is performed. Key parameters to be set include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR: The spectrometer is then tuned to the ¹³C nucleus frequency. A ¹³C NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5]

-

Advanced Techniques (Optional): Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish correlations between protons and carbons, aiding in the complete structural elucidation. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Data Presentation

The anticipated data from these experiments would be presented in the following tabular format:

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Proposed Assignment |

| e.g., 3.50 | Doublet (d) | 1H | 8.0 | Bridgehead proton |

| ... | ... | ... | ... | ... |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Proposed Assignment |

| e.g., 95.0 | Quaternary carbon |

| ... | ... |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.

Experimental Protocol for IR Spectroscopy

2.1.1. Sample Preparation (Solid Sample)

There are several methods for preparing solid samples for IR analysis:

-

Thin Solid Film: A small amount of this compound (5-10 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

KBr Pellet: A small amount of the sample is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, translucent pellet using a mechanical press.

-

Nujol Mull: The solid sample is ground with a small amount of mineral oil (Nujol) to create a thick paste (mull). This mull is then placed between two salt plates.

2.1.2. Data Acquisition

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Background Scan: A background spectrum of the empty sample holder (or the salt plates and mulling agent, if used) is recorded.

-

Sample Scan: The prepared sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The instrument measures the transmittance or absorbance of infrared radiation at different wavenumbers.

Data Presentation

The key absorption bands would be summarized as follows:

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| e.g., ~1740 | Strong | C=O (Ketone) |

| e.g., ~1620 | Medium | C=C (Alkene) |

| e.g., ~800-600 | Strong | C-Cl (Organochloride) |

| ... | ... | ... |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. It is particularly useful for identifying chromophores, such as conjugated systems.

Experimental Protocol for UV-Vis Spectroscopy

3.1.1. Sample Preparation

-

Solvent Selection: A UV-transparent solvent, such as ethanol, methanol, or hexane, is chosen. The solvent should not absorb in the same region as the analyte.

-

Solution Preparation: A dilute solution of this compound is prepared with a known concentration. This often involves preparing a stock solution and then performing serial dilutions to obtain a solution with an absorbance in the optimal range (typically 0.1-1.0).

3.1.2. Data Acquisition

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Blank Measurement: A cuvette filled with the pure solvent is placed in the reference beam path, and another cuvette with the same solvent is placed in the sample beam path to record a baseline.

-

Sample Measurement: The solvent in the sample cuvette is replaced with the this compound solution, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

Data Presentation

The results of the UV-Vis analysis would be presented in a table:

Table 4: UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition | Solvent |

| e.g., ~280 | Calculated value | n → π* | Ethanol |

| ... | ... | ... | ... |

Spectroscopic Characterization Workflow

The logical flow of the spectroscopic characterization process is illustrated in the diagram below.

The spectroscopic characterization of this compound through NMR, IR, and UV-Vis spectroscopy is essential for its unambiguous identification and the study of its chemical properties. The detailed experimental protocols outlined in this guide provide a robust framework for researchers to obtain high-quality spectral data. While specific spectral data for this compound remains elusive in publicly accessible databases, the application of these standard methodologies will undoubtedly yield the necessary information for a complete structural and electronic characterization of this environmentally significant compound.

References

An In-depth Technical Guide to the Core Mechanism of Action of Ketodieldrin in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketodieldrin, a potent cyclodiene organochlorine insecticide, exerts its neurotoxic effects on insects through a well-defined mechanism of action centered on the γ-aminobutyric acid (GABA) receptor, a critical component of the insect central nervous system. This technical guide provides a comprehensive overview of the molecular interactions, physiological consequences, and methodologies used to elucidate the action of this compound and its closely related analogs. By acting as a noncompetitive antagonist of the GABA-gated chloride channel, this compound leads to neuronal hyperexcitability, convulsions, and ultimately, the death of the insect. This document consolidates key quantitative data, details essential experimental protocols, and provides visual representations of the underlying pathways and experimental workflows to serve as a vital resource for researchers in insecticide development and neurotoxicology.

Core Mechanism of Action: Antagonism of the Insect GABA Receptor

The primary molecular target of this compound and other cyclodiene insecticides is the insect GABA receptor, specifically the "Resistant to Dieldrin" (Rdl) subunit.[1][2][3][4][5] In the insect central nervous system, GABA is the principal inhibitory neurotransmitter. The binding of GABA to its receptor opens an intrinsic chloride ion (Cl⁻) channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus maintaining inhibitory tone.

This compound disrupts this process by acting as a noncompetitive antagonist. It does not compete with GABA for its binding site. Instead, it binds to a distinct site within the lumen of the chloride ion channel, often referred to as the picrotoxin site. This binding event physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. The consequence is a loss of synaptic inhibition, leading to uncontrolled neuronal firing, which manifests as tremors, convulsions, and paralysis in the insect.

Signaling Pathway of this compound Action

The following diagram illustrates the molecular cascade of events following this compound exposure in an insect neuron.

Caption: Signaling pathway of this compound's action on the insect GABA receptor.

Quantitative Data on Cyclodiene Insecticide Activity

While specific quantitative data for this compound is limited in publicly available literature, extensive research on the closely related and structurally similar cyclodiene insecticide, dieldrin, provides a strong basis for understanding its potency. The following tables summarize key findings from various studies.

Table 1: Electrophysiological Data for Cyclodiene Insecticides

| Compound | Insect Species | Preparation | IC₅₀ (M) | Reference |

| Dieldrin | Honeybee (Apis mellifera) | Antennal Lobe Neurons | 1.1 x 10⁻⁷ | |

| Endrin | Cockroach (Periplaneta americana) | Identified Motor Neuron (Df) | 5.0 x 10⁻⁷ | |

| Dieldrin | Human (for comparison) | HEK cells (α1β2γ2s GABA-A receptor) | 2.1 x 10⁻⁶ | |

| Dieldrin | Human (for comparison) | HEK cells (α6β2γ2s GABA-A receptor) | 1.0 x 10⁻⁶ |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the insecticide required to block 50% of the GABA-induced chloride current.

Table 2: Toxicological Data for Dieldrin

| Insect Species | Strain | LC₅₀ (ppm) | Resistance Ratio | Reference |

| Drosophila melanogaster | Oregon-R (Susceptible) | 0.058 | - | |

| Drosophila melanogaster | Maryland (Resistant) | 10.8 | 186 |

LC₅₀ (Lethal concentration 50) is the concentration of the insecticide in the rearing media that is fatal to 50% of the larval population.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and other cyclodiene insecticides.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This technique is used to measure the effect of an insecticide on the function of the GABA receptor expressed in a heterologous system, such as Xenopus laevis oocytes.

Objective: To determine the inhibitory concentration (IC₅₀) of this compound on GABA-induced chloride currents.

Methodology:

-

GABA Receptor Expression:

-

Synthesize cRNA encoding the insect Rdl subunit from a linearized cDNA template.

-

Inject the cRNA into Xenopus laevis oocytes.

-

Incubate the oocytes for 2-5 days to allow for receptor expression in the oocyte membrane.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a saline solution.

-

Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

-

-

Data Acquisition:

-

Apply a pulse of GABA at its EC₅₀ concentration to elicit a control chloride current.

-

After a washout period, co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the peak current amplitude for each concentration of this compound.

-

Normalize the current responses to the control GABA response.

-

Plot the normalized current as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

Caption: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC) electrophysiology.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a non-labeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand that binds to the same site. For cyclodienes, a radiolabeled noncompetitive antagonist such as [³⁵S]TBPS or [³H]EBOB is used.

Objective: To determine the binding affinity of this compound for the picrotoxin site on the insect GABA receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize insect heads or nervous tissue in a buffered solution.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times to remove endogenous GABA.

-

Resuspend the final membrane preparation in the assay buffer.

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of the radiolabeled ligand (e.g., [³H]EBOB) at a concentration near its Kd.

-

Add increasing concentrations of unlabeled this compound.

-

To determine non-specific binding, add a saturating concentration of a known picrotoxin site ligand (e.g., unlabeled picrotoxinin) to a set of control tubes.

-

Initiate the binding reaction by adding the membrane preparation to all tubes.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration to determine the IC₅₀.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mechanism of Resistance

The primary mechanism of resistance to this compound and other cyclodienes in a wide range of insect species is a target-site mutation in the Rdl GABA receptor subunit. A single amino acid substitution, most commonly Alanine at position 302 to a Serine (A302S), located within the second transmembrane domain that lines the chloride channel pore, is responsible for this resistance.

This mutation confers resistance through a dual mechanism:

-

Reduced Binding Affinity: The A302S substitution directly alters the binding site for cyclodienes, reducing their affinity for the receptor.

-

Allosteric Destabilization: The mutation also allosterically destabilizes the conformational state of the receptor that is favored by the insecticide, making it more difficult for the insecticide to bind and exert its blocking effect.

Caption: Logical relationship between the A302S mutation and this compound resistance.

Conclusion

This compound's mechanism of action is a classic example of targeted insecticide neurotoxicity. Its high efficacy is derived from its potent, noncompetitive antagonism of the essential inhibitory GABA receptors in the insect central nervous system. The detailed understanding of its binding site and the well-characterized resistance mechanism involving the A302S mutation in the Rdl subunit provide a clear framework for the development of novel insecticides and for monitoring the evolution of resistance in pest populations. The experimental protocols outlined in this guide represent the foundational techniques for the continued investigation of insecticide-receptor interactions and the development of next-generation pest management strategies.

References

- 1. Block of an insect central nervous system GABA receptor by cyclodiene and cyclohexane insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclodiene insecticides inhibit GABAA receptor-regulated chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Actions of picrodendrin antagonists on dieldrin-sensitive and -resistant Drosophila GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduced neuronal sensitivity to dieldrin and picrotoxinin in a cyclodiene-resistant strain of Drosophila melanogaster (Meigen) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Neurotoxicity Pathways of Ketodieldrin

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data specifically investigating the neurotoxic pathways of ketodieldrin are limited. This document provides a detailed overview of the established neurotoxicity of dieldrin, a structurally analogous organochlorine pesticide. Given the chemical similarity, the pathways described herein represent the most probable mechanisms of this compound-induced neurotoxicity. All data and protocols are derived from studies on dieldrin and should be considered as a predictive framework for this compound pending specific experimental validation.

Executive Summary

This compound, a metabolite of the organochlorine pesticide aldrin and closely related to dieldrin, is presumed to share a similar toxicological profile with its parent compounds. This guide synthesizes the current understanding of dieldrin's neurotoxicity to infer the likely mechanisms of this compound. The primary neurotoxic effects of these compounds are mediated through the antagonism of the γ-aminobutyric acid (GABA) system, induction of oxidative stress, mitochondrial dysfunction, and the subsequent activation of apoptotic pathways. This document provides a comprehensive overview of these pathways, supported by quantitative data from dieldrin studies, detailed experimental protocols for assessing neurotoxicity, and visual diagrams of the key signaling cascades. This information is intended to serve as a foundational resource for researchers investigating the neurobiological impact of this compound and for professionals involved in the development of therapeutics targeting neurotoxic insults.

Quantitative Toxicological Data (Dieldrin)

The following tables summarize key quantitative data from neurotoxicity studies of dieldrin. These values provide a benchmark for assessing the potential toxicity of this compound.

Table 1: Acute Lethality Data for Dieldrin

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 38 - 52 | |

| Rat | Dermal | 64 - 213 | |

| Mouse | Oral | 38 | |

| Rabbit | Oral | 45 | |

| Guinea Pig | Oral | 49 | |

| Dog | Oral | 65 |

Table 2: In Vitro Neurotoxicity Data for Dieldrin

| Cell Line/System | Endpoint | EC50/IC50 (µM) | Reference |

| Rat Dorsal Root Ganglion Neurons | GABA-induced current potentiation | EC50: 0.004 | |

| Rat Dorsal Root Ganglion Neurons | GABA-induced current inhibition | IC50: 0.016 | |

| Human Embryonic Kidney (HEK) cells expressing GABAa receptors (α1β2γ2s) | GABA-induced current inhibition | EC50: 2.1 | |

| Human Embryonic Kidney (HEK) cells expressing GABAa receptors (α1β2) | GABA-induced current inhibition | EC50: 2.8 | |

| Human Embryonic Kidney (HEK) cells expressing GABAa receptors (α6β2γ2s) | GABA-induced current inhibition | EC50: 1.0 | |

| PC12 (dopaminergic) cells | Cytotoxicity (1 hr exposure) | EC50: 143 | |

| Non-dopaminergic cells | Cytotoxicity (1 hr exposure) | EC50: 292-351 |

Core Neurotoxicity Pathways

The neurotoxicity of dieldrin, and by extension this compound, is a multi-faceted process involving direct interference with neurotransmission and the initiation of cellular stress pathways that culminate in neuronal cell death.

GABA Receptor Antagonism

The primary and most acute neurotoxic effect of dieldrin is its interaction with the GABAa receptor-chloride channel complex. Dieldrin acts as a non-competitive antagonist, binding within the chloride ion channel and blocking the influx of chloride ions that normally occurs upon GABA binding. This inhibition of the principal inhibitory neurotransmitter in the central nervous system leads to hyperexcitability, tremors, convulsions, and, at high doses, death.

Induction of Oxidative Stress

Dieldrin exposure leads to a significant increase in reactive oxygen species (ROS) within neurons. This is particularly detrimental to dopaminergic neurons due to the inherent oxidative stress associated with dopamine metabolism. The generation of ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.

Mitochondrial Dysfunction

Mitochondria are a key target of dieldrin-induced toxicity. Dieldrin can impair the mitochondrial electron transport chain, leading to a decrease in ATP production and a depolarization of the mitochondrial membrane potential. This bioenergetic failure compromises essential cellular functions and can trigger apoptotic pathways.

Apoptosis

The culmination of oxidative stress and mitochondrial dysfunction is often the induction of apoptosis, or programmed cell death. Dieldrin has been shown to activate the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. A key event in dieldrin-induced apoptosis is the caspase-3-dependent cleavage and activation of protein kinase C delta (PKCδ), which amplifies the apoptotic signal.

Detailed Experimental Protocols (Based on Dieldrin Studies)

The following are detailed methodologies for key experiments cited in the study of dieldrin's neurotoxicity. These protocols can be adapted for the investigation of this compound.

Cell Culture and Treatment

-

Cell Lines: Dopaminergic neuronal cell lines such as SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), and N27 (rat mesencephalic) are appropriate models.

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Cells are treated with varying concentrations of this compound for specified time periods (e.g., 1, 3, 6, 12, 24, 48 hours) to assess dose- and time-dependent effects.

Assessment of Cell Viability

-

MTT Assay:

-

Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

-

Measurement of Oxidative Stress

-

Intracellular ROS Detection (DCFH-DA Assay):

-

Plate cells in a 96-well black-walled plate.

-

After treatment with this compound, wash the cells with PBS.

-

Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence microplate reader.

-

Analysis of Mitochondrial Function

-

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining):

-

Plate cells on glass coverslips or in a 96-well plate.

-

Following this compound treatment, incubate the cells with 5 µg/mL of JC-1 stain for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence of JC-1 aggregates (red, excitation ~585 nm, emission ~590 nm) and monomers (green, excitation ~514 nm, emission ~529 nm) using a fluorescence microscope or plate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

-

Detection of Apoptosis

-

Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Harvest cells after this compound treatment by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Electrophysiological Recording of GABAa Receptor Currents

-

Whole-Cell Patch-Clamp:

-

Culture primary neurons or a suitable cell line expressing GABAa receptors on glass coverslips.

-

Use a patch-clamp amplifier and data acquisition system to record whole-cell currents.

-

The external solution should contain standard physiological saline. The internal pipette solution should contain a chloride-based solution to allow for the measurement of chloride currents.

-

Obtain a whole-cell recording configuration.

-

Apply GABA via a perfusion system to elicit a baseline current.

-

Co-apply this compound with GABA to determine its effect on the GABA-induced current. A reduction in the current amplitude indicates antagonism.

-

Experimental and Logical Workflow Diagrams

Conclusion

While direct experimental evidence for the neurotoxic pathways of this compound is currently lacking, the extensive research on its structural analog, dieldrin, provides a robust predictive framework. It is highly probable that this compound exerts its neurotoxicity through a combination of GABAa receptor antagonism, the induction of oxidative stress, subsequent mitochondrial dysfunction, and the initiation of apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for future research aimed at specifically elucidating the neurotoxic mechanisms of this compound. Such studies are crucial for a comprehensive risk assessment and for the development of potential therapeutic strategies to mitigate the harmful effects of this class of environmental contaminants. Further investigation is warranted to confirm these inferred pathways and to determine the specific toxicokinetic and toxicodynamic properties of this compound.

Biodegradation and Metabolic Pathways of Ketodieldrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketodieldrin, a persistent metabolite of the organochlorine pesticide dieldrin, presents a significant environmental and health concern due to its toxicity and recalcitrance. While the microbial degradation of dieldrin has been the subject of numerous studies, the specific metabolic fate of this compound remains largely unelucidated. This technical guide provides a comprehensive overview of the known formation of this compound from dieldrin through microbial action and presents a hypothesized metabolic pathway for its subsequent biodegradation based on established principles of microbial degradation of related cyclodiene pesticides. This document summarizes key microorganisms, enzymatic processes, and analytical methodologies relevant to the study of this compound's environmental fate. All quantitative data for the precursor, dieldrin, is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate understanding.

Introduction: The Environmental Persistence of this compound

Dieldrin, a member of the cyclodiene pesticide family, was extensively used in agriculture for its potent insecticidal properties. Although its use has been banned in many countries for decades, its persistence in the environment, along with its metabolites, continues to be a focus of environmental remediation research. One of the primary and most stable metabolites of dieldrin is this compound, also known as keto-aldrin.[1] The formation of this compound occurs through the oxidation of dieldrin by various microorganisms.[1][2] Understanding the biodegradation of this compound is crucial for developing effective bioremediation strategies for sites contaminated with dieldrin and its derivatives. This guide synthesizes the available information on the formation of this compound and proposes a putative pathway for its further microbial degradation.

Microbial Formation of this compound from Dieldrin

The primary mechanism for the formation of this compound in the environment is the microbial oxidation of dieldrin.[1] This biotransformation is a key step in the overall degradation pathway of dieldrin and has been observed in various microbial species.

Key Microorganisms

A variety of microorganisms, including both bacteria and fungi, have been identified as capable of transforming dieldrin into this compound and other metabolites. These include:

-

Bacteria:

-

Pseudomonas fluorescens[3]

-

Burkholderia sp.

-

Cupriavidus sp.

-

Mucor racemosus (a fungus, but often studied alongside bacteria in soil environments)

-

-

Fungi:

-

Phlebia species

-

Trichoderma viride

-

Pleurotus ostreatus

-

Enzymatic Transformation

The conversion of dieldrin to this compound is an oxidative process. While the specific enzymes have not been fully characterized in all organisms, it is widely believed that monooxygenases or similar oxidative enzymes are responsible for this transformation. These enzymes introduce an oxygen atom into the dieldrin molecule, leading to the formation of the ketone group characteristic of this compound.

Figure 1: Microbial Oxidation of Dieldrin to this compound.

Proposed Metabolic Pathway for this compound Biodegradation

Currently, there is a significant lack of direct scientific literature detailing the complete microbial degradation pathway of this compound. However, based on the known metabolic fates of the structurally similar dieldrin and its other metabolites, a hypothetical pathway for this compound biodegradation can be proposed. This putative pathway involves a series of enzymatic reactions, including reduction, hydrolysis, and further oxidation, ultimately leading to less toxic, more water-soluble compounds, and potentially complete mineralization.

The proposed pathway initiates with either the reduction of the ketone group or the hydrolytic opening of the epoxide ring.

-

Reduction to a Secondary Alcohol: The ketone group of this compound could be reduced by a reductase enzyme to form a secondary alcohol derivative.

-

Hydrolysis of the Epoxide Ring: Similar to dieldrin, the epoxide ring of this compound is a likely site for enzymatic attack. An epoxide hydrolase could catalyze the addition of a water molecule across the epoxide, forming a diol.

-

Further Oxidation and Ring Cleavage: Following these initial transformations, the resulting intermediates could undergo further oxidation, potentially leading to the cleavage of the chlorinated ring structures. This is often a critical step in the detoxification of chlorinated pesticides.

Figure 2: Hypothetical Metabolic Pathway of this compound.

Quantitative Data on Dieldrin Biodegradation

While quantitative data for this compound biodegradation is not available, studies on its precursor, dieldrin, provide valuable insights into the potential efficiency of microbial degradation of these related compounds.

| Microorganism/Consortium | Initial Dieldrin Concentration | Degradation (%) | Incubation Time | Reference |

| Pseudomonas fluorescens | 10 mg/L | 77.3% | 120 hours | |

| Burkholderia sp. Med-7 | Not specified | 49% | Not specified | |

| Cupriavidus sp. Med-5 | Not specified | 38% | Not specified | |

| Enterobacter sp. LY402 | 5.0 mg/L | 40.4% | 168 hours | |

| Phanerochaete chrysosporium | 5-30 mg/L | Complete | 25 days | |

| Phlebia sp. YK543 | Not specified | ~39.1% | 30 days | |

| Mucor racemosus DDF | 13.2 µM | 95.8% | 20 days | |

| Trichoderma viride | Not specified | >50% | 42 days | |

| Pleurotus ostreatus | Not specified | 18% | 14 days |

Experimental Protocols

The study of this compound biodegradation would likely employ methods similar to those used for dieldrin and other persistent organic pollutants.

Isolation and Enrichment of this compound-Degrading Microorganisms

A common method to isolate microorganisms with the ability to degrade a specific compound is through enrichment culture.

Figure 3: Workflow for Enrichment and Isolation of Degrading Microbes.

Protocol:

-

Sample Collection: Obtain soil or water samples from a site with a history of dieldrin contamination.

-

Enrichment Culture: Inoculate a mineral salts medium containing this compound as the sole carbon source with the environmental sample.

-

Incubation: Incubate the culture under appropriate aerobic or anaerobic conditions with agitation to ensure mixing and aeration.

-

Sub-culturing: Periodically transfer a small aliquot of the culture to fresh medium to select for microorganisms that can utilize this compound.

-

Isolation: After several rounds of enrichment, perform serial dilutions of the culture and plate onto solid agar medium to obtain isolated colonies.

-

Screening: Screen individual colonies for their ability to degrade this compound in liquid culture.

Analysis of Biodegradation and Metabolite Identification

To confirm biodegradation and identify the metabolic products, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Sample Preparation and Extraction:

-

Culture samples are typically centrifuged to separate the microbial biomass from the supernatant.

-

The supernatant is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover this compound and its metabolites.

-

The organic extract is then concentrated and may require a cleanup step to remove interfering substances.

Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. The extracted sample is injected into the GC, where compounds are separated based on their boiling points and affinity for the column. The separated compounds then enter the mass spectrometer, which provides a mass spectrum that can be used to identify the compound by comparing it to a library of known spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules. It is particularly useful for elucidating the structure of unknown metabolites. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments can be employed.

References

The Enigmatic Metabolism of Ketodieldrin: A Scarcity of In-Vivo Data

An in-depth analysis of the toxicokinetics and in vivo metabolism of Ketodieldrin, a term that appears to refer to a minor metabolite of the organochlorine pesticide dieldrin, is significantly hampered by a notable scarcity of specific and quantitative data in publicly available scientific literature. While the metabolic fate of dieldrin has been the subject of numerous studies, the focus on its ketonic derivative, often referred to as "Klein's metabolite" or pentachloroketone, has been limited. This guide, therefore, aims to synthesize the available qualitative information and highlight the current knowledge gaps for researchers, scientists, and drug development professionals.

The compound that is likely the subject of this inquiry, "this compound," is more formally known in scientific literature as Klein's metabolite of dieldrin. Its systematic name is 3,5,6,6,7-pentachloro-11,12-exo-epoxypentacyclo[6.4.0.0²,¹⁰.0³,⁷.0⁵,⁹]dodecan-4-one. The term "12-Keto dieldrin" has also been noted in chemical supplier databases, suggesting it as a potential synonym.

In Vivo Metabolism: A Minor Pathway with Species and Sex Differences

The in vivo metabolism of dieldrin is a slow process that primarily occurs in the liver. The biotransformation of dieldrin proceeds through several pathways, with the formation of this compound (Klein's metabolite) being a minor route in most species.

The primary metabolic pathways for dieldrin involve:

-

Hydroxylation: The introduction of a hydroxyl group, primarily at the C9 position, to form 9-hydroxydieldrin. This is a major pathway in many species.

-

Epoxide Hydration: The opening of the epoxide ring to form aldrin-trans-diol (6,7-trans-dihydroxydihydroaldrin).

This compound is formed through a molecular rearrangement of an intermediate in the hydroxylation pathway.[1] This metabolite is particularly noteworthy for its species and sex-specific variations in excretion. It has been identified as a major urinary metabolite in male rats, whereas it is found in only trace amounts in the urine of female rats and mice.[2][3] Fecal excretion is the primary route of elimination for dieldrin and its metabolites in most species.[2]

Due to the limited formation of this compound in most studied organisms, comprehensive toxicokinetic studies focusing specifically on this metabolite are lacking. Consequently, quantitative data on its absorption, distribution, precise metabolic fate, and excretion rates are not available to be summarized in a tabular format.

Experimental Protocols: A Void in the Literature

Detailed experimental protocols for the in vivo study of this compound's toxicokinetics and metabolism are not described in the available literature. Studies on dieldrin metabolism have employed general toxicological and metabolic study designs, including the administration of radiolabeled dieldrin to laboratory animals (e.g., rats, mice) followed by the analysis of excreta (urine and feces) and tissues to identify and quantify metabolites.[4] Methodologies such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy have been used for the structural elucidation of metabolites like Klein's metabolite. However, specific protocols tailored to the investigation of this compound's in vivo behavior are not documented.

Visualization of Dieldrin Metabolism

The following diagram illustrates the known metabolic pathways of dieldrin, including the formation of this compound (Klein's metabolite).

Conclusion and Future Research Directions

The current body of scientific literature provides a fragmented understanding of the toxicokinetics and in vivo metabolism of this compound (Klein's metabolite). While its formation as a minor, sex-specific metabolite of dieldrin is established, a significant data gap exists regarding its quantitative absorption, distribution, further metabolism, and excretion. The lack of detailed experimental protocols further impedes targeted research in this area.

For a comprehensive assessment of the potential risks associated with this metabolite, future research should prioritize:

-

Development of sensitive and specific analytical methods for the quantification of this compound in biological matrices.

-

In vivo toxicokinetic studies in various animal models to determine key parameters such as bioavailability, half-life, and tissue distribution.

-

Metabolic profiling studies to investigate whether this compound undergoes further biotransformation.

-

Comparative metabolism studies to better understand the species and sex differences in its formation and excretion.

Until such data becomes available, a thorough toxicological evaluation of this compound remains challenging for the scientific and regulatory communities.

References

An In-Depth Technical Guide on the Historical Use and Environmental Prevalence of Ketodieldrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ketodieldrin, a significant metabolite of the organochlorine pesticide Dieldrin. It details the historical context of Dieldrin's use, the biochemical pathways leading to the formation of this compound, and its prevalence in the environment. This document includes a compilation of available quantitative data, detailed experimental protocols for its detection and quantification in environmental matrices, and a visual representation of its metabolic formation. The information presented is intended to support researchers, scientists, and professionals in the fields of environmental science, toxicology, and drug development in understanding the environmental fate and analytical challenges associated with this persistent organic pollutant.

Introduction

Dieldrin, an organochlorine insecticide, was widely used in agriculture from the 1950s until its ban in many countries in the 1970s and 1980s due to its high toxicity, environmental persistence, and ability to bioaccumulate.[1][2] First produced in 1948, Dieldrin was an effective alternative to DDT for controlling soil insects and disease vectors.[2][3] Its use peaked in the mid-1960s.[3] Although its production and use have been discontinued in most parts of the world, its persistence means it can still be detected in the environment.

This compound, also known as pentachloroketone or Klein's metabolite, is a significant metabolic product of Dieldrin. It is formed through a molecular rearrangement of Dieldrin within organisms. The presence of this compound in environmental samples is an indicator of historical Dieldrin contamination and subsequent biological processing. Understanding the formation, prevalence, and detection of this compound is crucial for assessing the long-term environmental impact of Dieldrin and for monitoring its presence in various ecosystems.

Historical Use of Dieldrin

Dieldrin was primarily used as an insecticide for crops such as corn and cotton, and also for termite control. Its application was widespread due to its effectiveness and persistence. However, these same properties led to growing concerns about its environmental and health impacts, ultimately resulting in its prohibition in most developed nations.

Production and Usage Statistics

Formation of this compound: A Metabolic Pathway

This compound is not a commercial product but a metabolite formed from the biotransformation of Dieldrin in various organisms, including mammals and microorganisms. The primary pathway for its formation involves the cytochrome P450 enzyme system.

The metabolic process is a molecular rearrangement of the Dieldrin structure. While the exact enzymatic mechanisms are complex and can vary between species, the transformation results in the formation of this ketone metabolite.

References

An In-depth Technical Guide to Ketodieldrin (12-Keto-dieldrin)

This technical guide provides a comprehensive overview of Ketodieldrin, focusing on the specific compound 12-Keto-dieldrin. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, analytical methods, and biological significance.

Chemical Identifiers and Properties

This compound, in the context of this guide, refers to 12-Keto-dieldrin, a derivative of the organochlorine insecticide dieldrin. The nomenclature surrounding this compound can be ambiguous in scientific literature; therefore, it is crucial to refer to its specific CAS number for clarity.

Table 1: Chemical Identifiers for 12-Keto-dieldrin

| Identifier | Value | Source |

| CAS Number | 52745-99-0 | [1][2] |

| Molecular Formula | C₁₂H₆Cl₆O₂ | [1][2] |

| IUPAC Name | (1aR,2R,2aS,3S,6R,6aR,7S,7aS)-rel-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphth[2,3-b]oxiren-8-one | [1] |

| Synonyms | 12-Keto Dieldrin, WL 42170 | |

| InChI Key | PRGKTAHLUABTPM-NGGVRTBQSA-N | |

| Canonical SMILES | C12C3C(C(C1=O)C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl | |

| Molecular Weight | 394.89 g/mol |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 12-Keto-dieldrin are not extensively documented in readily available literature, suggesting it is a specialized research compound. However, general methodologies for the analysis of related organochlorine pesticides can be adapted.

General Analytical Approach for Organochlorine Pesticides

The analysis of organochlorine pesticides like dieldrin and its derivatives typically involves extraction from a sample matrix followed by cleanup and instrumental analysis. Gas chromatography (GC) coupled with an electron capture detector (ECD) or a mass spectrometer (MS) is the most common analytical technique.

Sample Preparation:

-

Extraction: Solid samples can be extracted using methods such as Soxhlet (Method 3540), ultrasonic (Method 3550), or pressurized fluid extraction (Method 3545) with solvents like hexane-acetone or methylene chloride-acetone mixtures.

-

Cleanup: Extracts often require cleanup to remove interfering substances. This can be achieved using techniques like solid-phase extraction (SPE) with cartridges containing materials such as Florisil.

Instrumental Analysis (GC-MS/MS):

A gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS) provides high sensitivity and selectivity for the detection and quantification of organochlorine pesticides.

-

Gas Chromatograph (GC) Conditions:

-

Column: A capillary column suitable for pesticide analysis, such as a DB-5ms or equivalent.

-

Injection: Splitless injection mode is typically used for trace analysis.

-

Oven Temperature Program: A programmed temperature ramp is employed to separate the analytes. For example, starting at 60°C, holding for a few minutes, then ramping up to around 300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS/MS) Conditions:

-

Ionization: Electron ionization (EI) is standard.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, where specific precursor-to-product ion transitions for the target analyte are monitored.

-

Synthesis of Dieldrin Metabolites

Signaling Pathways and Logical Relationships

The specific biological pathways and mechanisms of action of 12-Keto-dieldrin are not well-characterized. However, it is known to be a metabolite of the insecticide dieldrin. The metabolic pathways of dieldrin can therefore provide context for the formation and potential biological role of 12-Keto-dieldrin.

Microbial Degradation of Dieldrin

In the environment, microorganisms play a crucial role in the degradation of dieldrin. One of the identified metabolic pathways is the oxidation of dieldrin to a keto-derivative, which may be 12-Keto-dieldrin (referred to as keto-aldrin in some literature).

Caption: Microbial oxidation of Dieldrin to 12-Keto-dieldrin.

General Mechanism of Action of Dieldrin and Related Compounds

Dieldrin and other cyclodiene insecticides are known to be non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor-chloride channel complex in the central nervous system. This interaction blocks the inhibitory effects of GABA, leading to hyperexcitability and convulsions. While the specific action of 12-Keto-dieldrin has not been detailed, it may share a similar mechanism of action due to its structural similarity to dieldrin.

Caption: Proposed mechanism of action for Dieldrin and related compounds.

References

Ketodieldrin: A Comprehensive Technical Analysis of its Physicochemical Properties and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketodieldrin, a significant metabolite of the organochlorine pesticide dieldrin, presents a continued area of interest for environmental scientists, toxicologists, and drug development professionals. Understanding its physical and chemical properties is paramount for predicting its environmental fate, bioaccumulation potential, and toxicological profile. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, outlines standard experimental protocols for their determination, and illustrates its primary metabolic pathway.

Core Physicochemical Properties

Table 1: Chemical Identification of this compound

| Property | Value | Source |

| IUPAC Name | (1aR,2R,2aS,3S,6R,6aR,7S,7aS)-rel-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphth[2,3-b]oxiren-8-one | N/A |

| CAS Number | 52745-99-0 | [1][2] |

| Molecular Formula | C₁₂H₆Cl₆O₂ | [1] |

| Molecular Weight | 394.89 g/mol | [1] |

| Synonyms | 12-Ketodieldrin, WL 42170 | N/A |

Table 2: Physical and Chemical Properties of this compound

| Property | Experimental Value | Notes |

| Melting Point | Data not available | General methods for determination are outlined in OECD Test Guideline 102.[3] |

| Boiling Point | Data not available | General methods for determination are outlined in OECD Test Guideline 103. |

| Water Solubility | Data not available | As a highly chlorinated organic compound, solubility is expected to be low. General methods for determination are outlined in OECD Test Guideline 105. |

| Vapor Pressure | Data not available | Expected to be low due to high molecular weight. General methods for determination are outlined in OECD Test Guideline 104. |

| Octanol-Water Partition Coefficient (log Kow) | Data not available | Expected to be high, indicating a potential for bioaccumulation. General methods for determination are outlined in OECD Test Guideline 107. |

Metabolic Pathway: Formation from Dieldrin

This compound is a primary metabolite of dieldrin, formed through an oxidation reaction. This biotransformation is a critical aspect of dieldrin's toxicology and persistence in biological systems.

The metabolic conversion of dieldrin to this compound is primarily catalyzed by the cytochrome P450 monooxygenase system, a superfamily of enzymes predominantly found in the liver. This enzymatic process involves the oxidation of the dieldrin molecule.

Experimental Protocols

While specific experimental data for many of this compound's properties are lacking, standardized methods are well-established for their determination. The following outlines the principles of the relevant Organisation for Economic Co-operation and Development (OECD) Test Guidelines.

Determination of Melting Point (OECD Test Guideline 102)

This guideline describes various methods for determining the melting point of a substance, including the capillary method, hot-stage apparatus, and differential scanning calorimetry (DSC). For a crystalline solid like this compound, the capillary method is a common approach.

-

Principle: A small, powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperature at which the substance is observed to melt is recorded as the melting point.

-

Apparatus: Melting point apparatus with a heating block or liquid bath, capillary tubes, and a calibrated thermometer or temperature sensor.

-

Procedure (Capillary Method):

-

A small amount of the finely powdered test substance is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperatures at which melting begins and is complete are recorded.

-

Determination of Water Solubility (OECD Test Guideline 105)

This guideline provides two primary methods for determining water solubility: the column elution method for substances with low solubility and the flask method for substances with higher solubility. Given this compound's expected low solubility, the column elution method would be more appropriate.

-

Principle: A saturated solution of the test substance in water is produced, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

-

Apparatus: Constant temperature bath, analytical balance, pH meter, and an appropriate analytical instrument (e.g., Gas Chromatograph with Mass Spectrometer - GC-MS).

-

Procedure (Flask Method):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved particles.

-

The concentration of this compound in the clear aqueous phase is quantified using a validated analytical method like GC-MS.

-

Determination of the Partition Coefficient (n-octanol/water) (OECD Test Guideline 107)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a key parameter for assessing bioaccumulation potential. The shake-flask method is a common technique for its determination.

-

Principle: The test substance is dissolved in a mixture of n-octanol and water, and the mixture is shaken until equilibrium is reached. The concentration of the substance in each phase is then measured.

-

Apparatus: Centrifuge, mechanical shaker, analytical balance, and a suitable analytical instrument (e.g., GC-MS).

-

Procedure (Shake-Flask Method):

-

A known amount of this compound is added to a mixture of pre-saturated n-octanol and water in a separatory funnel.

-

The funnel is shaken vigorously for a set period and then allowed to stand for the phases to separate. Centrifugation may be used to aid separation.

-

Aliquots are taken from both the n-octanol and water layers.

-

The concentration of this compound in each phase is determined analytically.

-

The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of organochlorine compounds like this compound.

A general protocol would involve:

-

Sample Extraction: Extraction of this compound from the sample matrix (e.g., water, soil, biological tissue) using an appropriate organic solvent.

-

Cleanup: Removal of interfering co-extractives using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).

-

GC Separation: Injection of the cleaned-up extract into a gas chromatograph equipped with a capillary column (e.g., HP-5ms). The oven temperature is programmed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

MS Detection: As compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, providing a unique mass spectrum for identification and quantification.

Conclusion

This compound remains a compound of significant scientific interest due to its formation from the persistent pesticide dieldrin. While a complete experimental dataset of its physical and chemical properties is not yet available, this guide consolidates the current knowledge and provides a framework for the experimental determination of these crucial parameters. The elucidation of its metabolic pathway from dieldrin is key to understanding its toxicokinetics. Further research to determine the missing experimental values for this compound's physicochemical properties is essential for a more comprehensive risk assessment and for the development of potential remediation or therapeutic strategies.

References

Technical Guide: Solubility of Ketodieldrin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Ketodieldrin is a chlorinated organic compound and a metabolite of the insecticide dieldrin. Understanding its solubility in various organic solvents is crucial for a range of applications, including environmental analysis, toxicology studies, and the development of analytical methods. The solubility of a compound dictates its behavior in solution, which is a fundamental parameter in extraction, purification, and formulation processes. This guide provides a summary of available solubility data for dieldrin, detailed experimental protocols for solubility determination, and an overview of the toxicological signaling pathways associated with dieldrin.

Solubility of Dieldrin in Organic Solvents

The following table summarizes the available quantitative and qualitative solubility data for dieldrin in a range of organic solvents. This data is compiled from various chemical and toxicological databases.

| Organic Solvent | Solvent Class | Solubility (g/L) | Temperature (°C) | Notes |

| Acetone | Ketone | > 600 (for Aldrin) | 27 | Dieldrin is stated to be moderately soluble in acetone. |

| Benzene | Aromatic Hydrocarbon | > 600 (for Aldrin) | 27 | Dieldrin is soluble in benzene. |

| Xylene | Aromatic Hydrocarbon | > 600 (for Aldrin) | 27 | Dieldrin is soluble in aromatic solvents. |

| Ethylene Dichloride | Halogenated Hydrocarbon | 480 | 20 | - |

| Ethanol | Alcohol | Soluble | Not Specified | Soluble in ethanol. |

| Methanol | Alcohol | Insoluble | Not Specified | - |

| n-Heptane | Aliphatic Hydrocarbon | Insoluble | Not Specified | Dieldrin is noted to be insoluble in aliphatic petroleum solvents. |

| Ethers | Ether | Moderately Soluble | Not Specified | - |

| Esters | Ester | Moderately Soluble | Not Specified | - |

| Ketones | Ketone | Moderately Soluble | Not Specified | - |

Experimental Protocol for Determining Solubility in Organic Solvents

The following protocol is based on the CIPAC MT 181 method for determining the solubility of substances in organic solvents. This method is suitable for determining solubilities above 10 g/L.

Principle

A known mass of the test substance is treated with progressively larger volumes of the organic solvent at a constant temperature until complete dissolution is observed. A preliminary test is conducted to estimate the approximate solubility, which then informs the quantities used in the definitive test.

Apparatus

-

Stoppered graduated cylinders (10 mL)

-

Thermostatically controlled water bath or incubator (to maintain 20 or 25 ± 1 °C)

-

Analytical balance

-

Vortex mixer or magnetic stirrer

Reagents

-

Test substance (e.g., this compound), finely pulverized if solid.

-

High-purity organic solvents (analytical grade). Recommended solvents for a comprehensive profile include:

-

An aromatic hydrocarbon (e.g., Toluene or Xylene)

-

A chlorinated hydrocarbon (e.g., Dichloromethane)

-

A ketone (e.g., Acetone)

-

An alcohol (e.g., Ethanol)

-

An aliphatic hydrocarbon (e.g., n-Heptane)

-

Procedure

3.4.1. Preliminary Test

-

Weigh 0.1 g of the test substance into a 10 mL stoppered graduated cylinder.

-

Add the solvent in small, measured increments (e.g., 0.1 mL).

-

After each addition, stopper the cylinder and shake vigorously (or use a vortex mixer) for a set period (e.g., 1 minute).

-

Allow the cylinder to stand and observe for any undissolved material.

-

Continue adding solvent until the substance is completely dissolved.

-

Record the total volume of solvent added to estimate the solubility.

3.4.2. Definitive Test

-

Based on the preliminary test, weigh an appropriate amount of the test substance into two separate 10 mL graduated cylinders for duplicate determinations. The chosen mass should allow for a precise determination within the expected solubility range.

-

Place the cylinders in a thermostatically controlled environment at the desired temperature (20 or 25 °C).

-

Add the solvent in measured increments, guided by the results of the preliminary test.

-

After each addition, vigorously mix the contents until equilibrium is reached.

-

Observe for complete dissolution. The solubility is reported as a range between the last volume at which the substance was not completely dissolved and the volume at which it was fully dissolved.

Calculation and Reporting

The solubility is expressed in g/L. The results from the duplicate determinations should be reported.

Visualization of Experimental Workflow and Toxicological Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound in an organic solvent using the flask method.

Caption: Workflow for determining solubility in organic solvents.

Signaling Pathway of Dieldrin Neurotoxicity

Dieldrin is known to exert its neurotoxic effects primarily through two main pathways: antagonism of the GABAa receptor and disruption of the dopaminergic system. The following diagram illustrates these mechanisms.

Caption: Dieldrin's impact on GABAergic and dopaminergic systems.

Conclusion

While specific quantitative solubility data for this compound remains elusive, the information available for its close analog, dieldrin, provides valuable insights for researchers and scientists. Dieldrin exhibits moderate to high solubility in a range of common organic solvents, with the notable exceptions of methanol and aliphatic hydrocarbons. For precise applications, it is imperative to experimentally determine the solubility of this compound using standardized protocols such as CIPAC MT 181. Furthermore, understanding the neurotoxic mechanisms of these compounds, particularly their interaction with the GABAergic and dopaminergic systems, is critical for assessing their biological impact.

Methodological & Application

Application Note: High-Sensitivity GC-MS Protocol for Ketodieldrin Detection in Adipose Tissue

Abstract

This application note details a comprehensive and robust protocol for the quantitative analysis of ketodieldrin, a persistent metabolite of the organochlorine pesticide dieldrin, in adipose tissue. Due to its lipophilic nature, this compound, like its parent compounds, tends to accumulate in fatty tissues, making adipose tissue a critical matrix for assessing chronic exposure and body burden.[1][2][3] This method employs gas chromatography-mass spectrometry (GC-MS), a highly sensitive and specific analytical technique, ensuring reliable detection and quantification at trace levels. The protocol encompasses detailed procedures for sample extraction, cleanup, and subsequent GC-MS analysis. This document is intended for researchers, scientists, and professionals in the fields of toxicology, environmental science, and drug development who are investigating the presence and impact of organochlorine pesticides.

Introduction

Organochlorine pesticides (OCPs), such as aldrin and dieldrin, are persistent organic pollutants that have been widely used in agriculture.[1] Although their use has been restricted in many countries, their resistance to degradation leads to long-term environmental contamination and bioaccumulation in the food chain.[1] In biological systems, aldrin is rapidly metabolized to its epoxide, dieldrin, which can be further metabolized to compounds like this compound. These lipophilic compounds preferentially accumulate in adipose tissue, where they can be stored for long periods.

Monitoring the levels of these compounds in adipose tissue is crucial for assessing human exposure and understanding their potential health risks. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of OCPs, offering high sensitivity and selectivity. This application note provides a detailed protocol for the extraction and quantification of this compound in adipose tissue using GC-MS.

Experimental Protocol

This protocol is adapted from established methods for the analysis of organochlorine pesticides in fatty matrices.

1. Sample Preparation and Homogenization

-

Obtain adipose tissue samples and store them at -80°C until analysis.

-

Thaw the tissue sample at room temperature.

-

Weigh approximately 1 gram of the tissue into a chemical-resistant homogenization tube.

-

Add 5 mL of a 1:1 (v/v) mixture of acetonitrile and n-hexane.

-

Homogenize the tissue sample until a uniform consistency is achieved.

2. Extraction: Salting-Out Liquid-Liquid Extraction (SALLE)

-

To the homogenized sample, add an appropriate amount of anhydrous magnesium sulfate and sodium chloride to induce phase separation.

-

Vortex the tube vigorously for 1 minute to ensure thorough mixing and facilitate the partitioning of this compound into the organic phase.

-

Centrifuge the sample at 3000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully collect the upper organic layer (n-hexane/acetonitrile) containing the extracted analytes.

3. Cleanup: Dispersive Solid-Phase Extraction (d-SPE)

-

Transfer the collected organic extract to a d-SPE tube containing a suitable sorbent mixture, such as C18 and graphitized carbon black, to remove lipids and other interferences.

-

Vortex the tube for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes.

-

Collect the supernatant (cleaned extract).

-

Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of a compatible solvent (e.g., iso-octane) for GC-MS analysis.

4. GC-MS Analysis

-

Instrumentation: An Agilent 7890A GC system coupled to a 7000 series Triple Quadrupole mass spectrometer or equivalent is recommended.

-

GC Column: A fused silica capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the analytes.

-

Injection: 1-2 µL of the reconstituted extract is injected in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp 1: Increase to 180°C at a rate of 20°C/min.

-

Ramp 2: Increase to 280°C at a rate of 5°C/min, hold for 10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of this compound. Specific ions for this compound should be determined by analyzing a pure standard.

-

5. Quantification

Quantification is performed using an internal standard method. A suitable internal standard, such as a deuterated or ¹³C-labeled analog of a related organochlorine pesticide, should be added to the sample prior to extraction. A calibration curve is generated by analyzing a series of standards of known concentrations.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of organochlorine pesticides in biological matrices using GC-MS. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

| Parameter | Typical Value | Reference |

| Linearity Range | 10 - 1,000 ng/g | |

| Limit of Detection (LOD) | 1.0 - 16 ng/g | |

| Limit of Quantification (LOQ) | 1.04 - 7.4 ppb | |

| Recovery | 85 - 109% | |

| Intra-day Precision (RSD) | < 12% | |

| Inter-day Precision (RSD) | < 12% |

Diagrams

Caption: Experimental workflow for the detection of this compound in adipose tissue.

Caption: Logical relationship of the analytical method for this compound detection.

References

Application Note: Quantification of Ketodieldrin in Water Samples by Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry

Introduction

Ketodieldrin, a metabolite of the organochlorine pesticide dieldrin, is a persistent environmental contaminant that can be found in various water sources. Due to its potential toxicity and persistence, sensitive and reliable analytical methods are required for its quantification in water to ensure environmental and public health. This application note details a robust method for the determination of this compound in water samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS). This method is based on established protocols for organochlorine pesticide analysis, such as those outlined in U.S. EPA methods.[1][2][3][4][5]

Principle

A water sample is passed through a solid-phase extraction cartridge (e.g., C18) to extract and concentrate this compound and other organic compounds. The analytes are then eluted from the cartridge with an organic solvent. The eluate is concentrated and analyzed by GC-MS. The GC separates the components of the extract, and the MS detects and quantifies this compound based on its specific mass-to-charge ratio.

Experimental Protocols

1. Sample Collection and Preservation

-

Sample Collection: Collect water samples in clean, amber glass bottles to prevent photodegradation. Plastic bottles may also be used in some cases. A sample volume of 1 liter is typically required.

-

Preservation: To inhibit microbial degradation, chill the samples to 4°C at the time of collection and maintain them at this temperature until extraction. For certain easily oxidized compounds, the addition of a dechlorinating agent like sodium thiosulfate may be necessary if residual chlorine is present.

-

Holding Time: Samples should be extracted within 14 days of collection.

2. Materials and Reagents

-

Glassware: All glassware must be meticulously cleaned by washing with detergent, rinsing with distilled water and high-purity solvents, and, where appropriate, heating in a muffle furnace to eliminate any potential organic contaminants.

-

Reagents: Use high-purity, pesticide-grade solvents (e.g., methanol, methylene chloride, n-hexane, acetone). Reagent water should be free of interferences.

-

Standards: Obtain certified analytical standards for this compound. Prepare stock and working standard solutions in an appropriate solvent.

-

Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (1 g) are commonly used for the extraction of organochlorine pesticides from water.

3. Solid-Phase Extraction (SPE) Procedure

-